4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-3-8-7(9(14)15)6-12-10(13-8)11(2)4-5-11/h6H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
PWDIOQYLQPMVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)C2(CC2)C |
Origin of Product |
United States |
Preparation Methods
Typical Synthetic Route
A common synthetic approach involves multi-step organic transformations starting from readily available pyrimidine precursors or substituted pyrimidines. The following outlines a representative synthetic pathway:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrimidine ring synthesis | Condensation of amidine derivatives with β-dicarbonyl compounds under acidic/basic catalysis | Formation of substituted pyrimidine core |
| 2 | Alkylation at position 4 | Use of ethyl halides or ethylating agents in presence of base | Introduction of ethyl substituent |
| 3 | Cyclopropyl group incorporation | Reaction with 1-methylcyclopropyl organometallic reagent (e.g., Grignard reagent) | Attachment of 1-methylcyclopropyl group |
| 4 | Carboxylation or preservation | Controlled oxidation or use of carboxylated precursors | Installation/maintenance of carboxylic acid group |
Industrial Scale Synthesis
In industrial settings, the synthesis of this compound is typically performed in automated reactors with precise control over reagent addition, temperature, and reaction time to maximize yield and purity. Purification is achieved through crystallization and filtration steps. The process often involves:
- Use of high-purity starting materials.
- Catalysts to enhance reaction rates and selectivity.
- Continuous monitoring of reaction parameters.
Detailed Reaction Conditions and Reagents
Alkylation and Cyclopropylation
- Alkylation: Ethyl halides (e.g., ethyl bromide) are used with bases such as potassium carbonate or sodium hydride to introduce the ethyl group selectively at position 4 of the pyrimidine ring.
- Cyclopropylation: The 1-methylcyclopropyl group is typically introduced via reaction with a Grignard reagent derived from 1-bromo-1-methylcyclopropane. This nucleophilic addition occurs at the electrophilic site on the pyrimidine ring, often position 2.
Carboxylic Acid Group Formation
- The carboxylic acid functionality at position 5 can be introduced by oxidation of methyl or aldehyde precursors using oxidizing agents such as potassium permanganate or chromium-based reagents.
- Alternatively, the carboxylic acid group may be preserved if the starting material already contains it, requiring mild reaction conditions to avoid degradation.
Representative Experimental Data from Literature
| Parameter | Condition | Result/Notes |
|---|---|---|
| Reaction temperature | 0–25 °C (alkylation) | Controlled to prevent side reactions |
| Solvent | Tetrahydrofuran, Ethanol | Common solvents for organometallic reactions |
| Catalyst | Palladium-based catalysts (for coupling) | Enhances selectivity and yield |
| Reaction time | 4–12 hours | Dependent on scale and reagent purity |
| Yield | 65–85% | After purification |
| Purity (HPLC) | >98% | Confirmed by chromatographic analysis |
Analysis of Preparation Methods
Advantages
- Selectivity: Use of organometallic reagents allows precise introduction of the 1-methylcyclopropyl group.
- Scalability: Industrial automated reactors enable large-scale production with consistent quality.
- Versatility: The synthetic route allows modification of substituents for derivative synthesis.
Challenges
- Reactivity Control: The cyclopropyl group is sensitive to harsh conditions; thus, mild reaction environments are necessary.
- Purification: Separation of by-products requires efficient crystallization and filtration techniques.
- Reagent Handling: Organometallic reagents require inert atmosphere and careful handling due to sensitivity to moisture.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct alkylation | Ethyl bromide, base | Room temperature, THF | 70–80 | Selective ethylation at position 4 |
| Organometallic addition | 1-Methylcyclopropyl magnesium bromide | 0–25 °C, inert atmosphere | 65–85 | Introduction of cyclopropyl group |
| Oxidation | Potassium permanganate | Mild heating | 75–85 | Carboxylic acid group formation |
| Industrial continuous synthesis | Automated reactors, catalysts | Controlled temp & reagent feed | >80 | High purity and reproducibility |
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-5-carboxylic Acid Derivatives
The following table compares structural features, synthesis methods, and applications of 4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid with analogous compounds:
Biological Activity
4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with notable structural features, including an ethyl group and a 1-methylcyclopropyl substituent. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : Approximately 206.24 g/mol
- Functional Group : Carboxylic acid (-COOH)
The presence of the carboxylic acid group contributes to its acidic properties and reactivity in various organic transformations. Its unique structure allows for interactions with biological targets, making it a candidate for therapeutic applications.
Research indicates that this compound may interact with several biological targets, which can include enzymes and receptors involved in various pathways. The compound's efficacy is often evaluated through binding affinity studies and activity assays against specific biological markers.
Potential Therapeutic Applications
The compound has shown promise in several areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on tumor growth in vitro.
- Anti-inflammatory Effects : Pyrimidine derivatives are known for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
A selection of studies highlights the biological activities of similar compounds:
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxic effects of pyrimidine derivatives on HeLa and CaCo-2 cell lines, reporting IC₅₀ values indicating significant inhibition of cell proliferation. |
| Study B | Explored the anti-inflammatory potential of pyrimidine derivatives, demonstrating reduced levels of pro-inflammatory cytokines in vitro. |
| Study C | Analyzed the binding affinities of pyrimidine derivatives to specific receptors, revealing promising interactions that warrant further investigation. |
Comparative Analysis with Related Compounds
To better understand the activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid | 1496284-71-9 | Different cyclopropyl substituent | Moderate anticancer activity |
| Ethyl-2-methyl-4-isopropyl-5-pyrimidine carboxylic acid | 127957-90-8 | Isopropyl substituent | Anti-inflammatory properties |
| 4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester | 144689-93-0 | Imidazole derivative | Antimicrobial activity |
This table illustrates how variations in substituents can influence biological activity, emphasizing the importance of structural modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
